(2R)-1-N,1-N-diethylbutane-1,2-diamine
Description
(2R)-1-N,1-N-Diethylbutane-1,2-diamine is a chiral diamine featuring a four-carbon backbone (butane) with two amine groups at positions 1 and 2. The first nitrogen (N1) is substituted with two ethyl groups, while the second nitrogen (N2) is unsubstituted. The (2R) configuration denotes the stereochemistry at carbon 2, influencing its spatial arrangement and reactivity. This compound belongs to a broader class of vicinal diamines, which are pivotal in asymmetric catalysis, pharmaceutical design, and ligand synthesis .
Properties
CAS No. |
16250-34-3 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
DFSMJKLTTCAJDF-MRVPVSSYSA-N |
SMILES |
CCC(CN(CC)CC)N |
Isomeric SMILES |
CC[C@H](CN(CC)CC)N |
Canonical SMILES |
CCC(CN(CC)CC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Ethyl vs. Methyl Substituents
- Example Compound : (S)-N1,3-Dimethylbutane-1,2-diamine (8g, )
- Structure : Butane backbone with methyl groups at N1 and C3.
- Boiling Point : 72–74°C at 30 mmHg, lower than expected for diethyl analogs due to reduced molecular weight .
- NMR Shifts : Methyl groups at N1 appear as singlets near δ 2.2–2.5 ppm in $^1$H NMR, distinct from the ethyl group’s triplet (δ ~1.0 ppm, CH3) and quartet (δ ~2.5–3.0 ppm, CH2) .
Ethyl vs. Aromatic Substituents
- Example Compound: (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8, ) Structure: Ethane backbone with bulky quinoline and phenyl groups. Steric Effects: Bulky substituents enhance enantioselectivity in catalysis but reduce solubility in polar solvents. Applications: Used in iron-catalyzed oxidative coupling reactions, whereas diethyl-substituted diamines are more suited for small-molecule interactions due to lower steric hindrance .
Stereochemical and Conformational Flexibility
Butane vs. Cyclohexane Backbones
Ethane vs. Butane Backbones
Antiviral and Anticancer Potential
- Example Compound: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine () Mechanism: Binds to viral spike proteins, analogous to hydroxychloroquine. Safety Profile: Bulky substituents reduce off-target effects but may limit bioavailability compared to diethyl-substituted diamines, which have improved membrane permeability .
Example Compound : (1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride ()
Palladium-Catalyzed Coupling
Reductive Amination
Data Tables
Table 1: Physical Properties of Selected Diamines
| Compound | Backbone | Substituents | Boiling Point (°C) | $^1$H NMR (δ, ppm) | Application |
|---|---|---|---|---|---|
| (2R)-1-N,1-N-Diethylbutane-1,2-diamine | Butane | N1: Diethyl | ~90–95 (est.) | 1.0 (t), 2.5–3.0 (q) | Catalysis, Pharmaceuticals |
| (S)-N1,3-Dimethylbutane-1,2-diamine | Butane | N1: Methyl, C3: Methyl | 72–74 (30 mmHg) | 2.2–2.5 (s, CH3) | Ligand Synthesis |
| (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane | Ethane | N,N′-Dimethyl, Phenyl | N/A | 3.1 (s, N-CH3), 7.2–7.4 (m) | Asymmetric Catalysis |
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